molecular formula C15H13N5O4S B11004853 N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11004853
M. Wt: 359.4 g/mol
InChI Key: RWMIZZFGMNCGEW-UHFFFAOYSA-N
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Description

N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that features a thiazole ring and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-4-YL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE
  • N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPIONAMIDE

Uniqueness

N-[4-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-2-YL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13N5O4S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C15H13N5O4S/c16-11(21)5-8-7-25-14(17-8)19-12(22)6-20-13(23)9-3-1-2-4-10(9)18-15(20)24/h1-4,7H,5-6H2,(H2,16,21)(H,18,24)(H,17,19,22)

InChI Key

RWMIZZFGMNCGEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=NC(=CS3)CC(=O)N

Origin of Product

United States

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